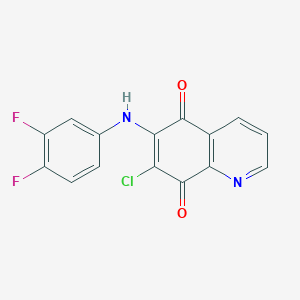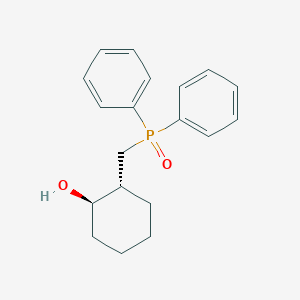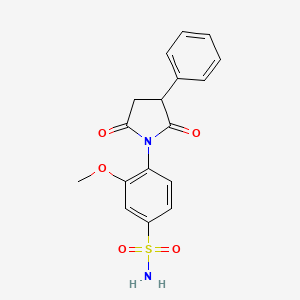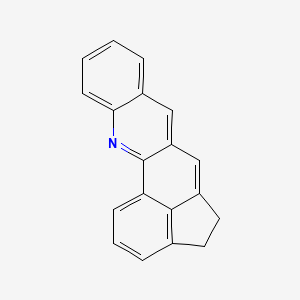
Indeno(1,7-bc)acridine, 4,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indeno(1,7-bc)acridine, 4,5-dihydro- is a complex organic compound with the molecular formula C19H13N. It consists of 19 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . This compound is known for its unique structure, which combines elements of both indeno and acridine frameworks.
Méthodes De Préparation
The synthesis of Indeno(1,7-bc)acridine, 4,5-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Des Réactions Chimiques
Indeno(1,7-bc)acridine, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Applications De Recherche Scientifique
Indeno(1,7-bc)acridine, 4,5-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Indeno(1,7-bc)acridine, 4,5-dihydro- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Indeno(1,7-bc)acridine, 4,5-dihydro- can be compared with other similar compounds, such as:
Acridine: Known for its use in dyes and antiseptics.
Indenoacridine: Studied for its potential anticancer properties.
Dihydroacridine: Used in organic synthesis and as a precursor for other compounds.
The uniqueness of Indeno(1,7-bc)acridine, 4,5-dihydro- lies in its specific structure and the combination of indeno and acridine elements, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
38710-01-9 |
|---|---|
Formule moléculaire |
C19H13N |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |
InChI |
InChI=1S/C19H13N/c1-2-7-17-13(4-1)10-15-11-14-9-8-12-5-3-6-16(18(12)14)19(15)20-17/h1-7,10-11H,8-9H2 |
Clé InChI |
IUTZDASFZZNOPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=CC4=CC=CC=C4N=C3C5=CC=CC1=C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


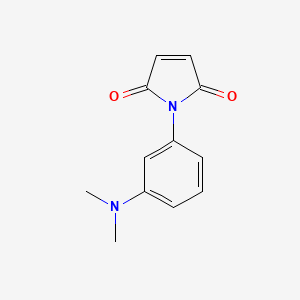

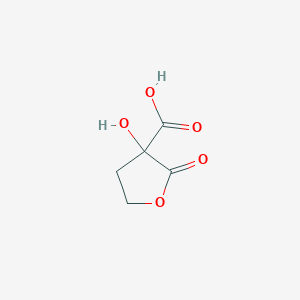

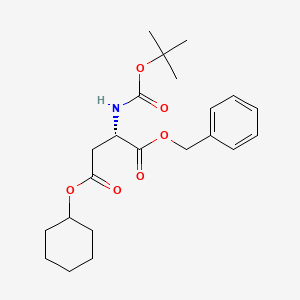
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
